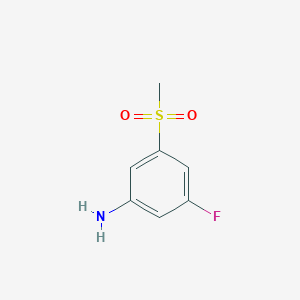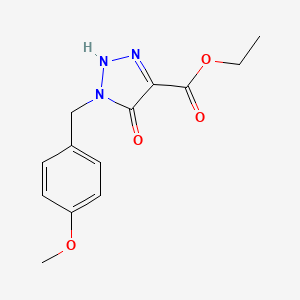
D-Xylonic acid, |A-lactone, 2,3,5-triacetate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-xylonic acid, |A-lactone, 2,3,5-triacetate typically involves the oxidation of D-xylose. The Weimberg pathway is one of the primary methods used, where D-xylose is oxidized to D-xylono-lactone by D-xylose dehydrogenase, followed by hydrolysis to D-xylonic acid . The triacetate derivative is then formed by acetylation of the hydroxyl groups.
Industrial Production Methods: Industrial production of D-xylonic acid involves microbial fermentation using engineered strains of Escherichia coli. These strains are designed to efficiently convert D-xylose to D-xylonic acid . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: D-xylonic acid, |A-lactone, 2,3,5-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce aldaric acids.
Reduction: Reduction reactions can convert the compound to its corresponding alditol.
Substitution: Acetylation reactions are used to form the triacetate derivative.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hypobromite are used for oxidation reactions.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Acetylation is carried out using acetic anhydride in the presence of a catalyst.
Major Products Formed:
Oxidation: Aldaric acids.
Reduction: Alditols.
Substitution: Triacetate derivatives.
Wissenschaftliche Forschungsanwendungen
D-xylonic acid, |A-lactone, 2,3,5-triacetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its impact on microbial growth.
Wirkmechanismus
The mechanism of action of D-xylonic acid, |A-lactone, 2,3,5-triacetate involves its interaction with specific enzymes and metabolic pathways. The compound is known to inhibit certain enzymatic activities, leading to the accumulation of metabolic intermediates . This can affect cell growth and metabolism, making it a valuable tool for studying metabolic engineering and synthetic biology.
Vergleich Mit ähnlichen Verbindungen
Lyxonic acid: The C-2 epimer of xylonic acid.
Arabinonic acid: Another sugar acid derived from arabinose.
Ribonic acid: Derived from ribose and shares similar chemical properties.
Uniqueness: D-xylonic acid, |A-lactone, 2,3,5-triacetate is unique due to its specific structural configuration and the presence of acetylated hydroxyl groups. This makes it more reactive and suitable for specific applications compared to its non-acetylated counterparts.
Eigenschaften
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILXWRHIYAEQM-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)









